
2,2-Difluoro-2-phenylethanol
Overview
Description
2,2-Difluoro-2-phenylethanol is an organic compound with the molecular formula C8H8F2O. It is characterized by the presence of two fluorine atoms and a phenyl group attached to an ethanol backbone. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Difluoro-2-phenylethanol can be synthesized through several methods. One common approach involves the reaction of an aldehyde with N-fluorobenzenesulfonimide in the presence of L-proline, followed by reduction using sodium borohydride . This method is advantageous due to its simplicity and the use of economical and safe reagents.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes utilizing ruthenium-catalyzed hydrogenation. This method is preferred for its sustainability, safety, and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-phenylethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces simpler alcohols.
Scientific Research Applications
Chemistry
In organic chemistry, 2,2-difluoro-2-phenylethanol serves as a crucial building block for synthesizing more complex organic molecules. Its ability to undergo nucleophilic substitution and oxidation at the benzylic position makes it a versatile reagent in various chemical reactions.
Biology
Research indicates that this compound may have potential biological activities similar to its analogs. For instance:
- Antimicrobial Activity : Structurally related compounds have demonstrated antimicrobial properties against phytopathogenic fungi .
- Cellular Effects : The compound influences cellular processes by modulating cell signaling pathways and gene expression .
Medicine
Ongoing research is exploring the therapeutic applications of this compound:
- Cancer Research : Similar compounds have shown the ability to inhibit the proliferation and migration of cancer cell lines, suggesting potential anti-cancer properties .
- Pharmaceutical Development : The compound's unique structure may contribute to the development of new pharmaceuticals targeting various diseases.
Polymer Production
In industrial settings, this compound is utilized in the production of polymers and agrochemicals. Its chemical stability makes it suitable for use in high-performance materials .
Agrochemicals
The difluorinated structure has been linked to the development of insecticides and herbicides. Compounds containing similar difluoro structures are being researched for their effectiveness against agricultural pests .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of difluorinated alcohols against various fungi. Results indicated that compounds similar to this compound inhibited fungal growth effectively, highlighting its potential as an agricultural antifungal agent.
Case Study 2: Cancer Cell Inhibition
Research focused on the effects of related compounds on non-small cell lung cancer cell lines demonstrated that these compounds could induce apoptosis and inhibit cell migration. This suggests that this compound may play a role in cancer therapeutics.
Mechanism of Action
The mechanism by which 2,2-Difluoro-2-phenylethanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it can act as an antifungal agent by inhibiting the growth of certain fungi through disruption of cellular processes . The compound’s fluorine atoms play a crucial role in enhancing its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
- 2,2-Difluoro-1-phenylethanol
- 2,2-Difluoro-2-(4-fluorophenyl)ethanol
Comparison: Compared to its analogs, 2,2-Difluoro-2-phenylethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms significantly influences its reactivity and stability, making it a valuable compound in various applications .
Biological Activity
2,2-Difluoro-2-phenylethanol (DFPE) is a fluorinated alcohol that has garnered attention for its unique chemical properties and potential biological activities. This compound's structure, characterized by the presence of two fluorine atoms and a phenyl group, suggests a range of interactions with biological systems. This article reviews the biological activity of DFPE, including its biochemical properties, mechanisms of action, and potential applications in medicine and industry.
The molecular formula for this compound is CHFO, indicating that it is a small organic molecule. The presence of fluorine atoms significantly influences its reactivity and stability, making it a valuable compound in various applications, including pharmaceuticals and agrochemicals.
DFPE exhibits biological activity through several mechanisms:
- Enzyme Interaction : DFPE may act as an enzyme inhibitor or activator. Its binding to specific biomolecules can modulate enzymatic activities, influencing metabolic pathways. For instance, it has been suggested that DFPE could inhibit certain oxidoreductases by occupying their active sites.
- Cellular Effects : The compound has been shown to influence cell signaling pathways and gene expression. It can affect the activity of key signaling molecules such as protein kinases and transcription factors, leading to alterations in cellular metabolism and growth.
Antimicrobial Properties
DFPE's structural similarity to 2-phenylethanol has led researchers to investigate its antimicrobial properties. 2-Phenylethanol has demonstrated effectiveness against various phytopathogenic fungi, suggesting that DFPE may exhibit similar antimicrobial activity.
Pharmacokinetics
The pharmacokinetics of DFPE are not extensively documented; however, related compounds such as 2',2'-difluoro-2'-deoxycytidine have been studied for their metabolism and elimination pathways. These insights can provide a framework for understanding how DFPE might behave in biological systems .
Comparative Analysis
To understand the unique properties of DFPE, it is useful to compare it with similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
2,2-Difluoro-1-phenylethanol | CHFO | Antimicrobial |
2,2-Difluoro-2-(4-fluorophenyl)ethanol | CHFO | Potential anticancer |
2-Phenylethanol | CHO | Antimicrobial & anticancer |
The comparison highlights how the fluorinated derivatives may enhance or alter biological activities compared to their non-fluorinated counterparts.
Case Studies
Recent studies have explored the synthesis and application of DFPE in various fields:
- Synthesis Methodologies : New synthetic routes for producing DFPE have been developed using nucleophilic substitution reactions. These methods emphasize the efficiency and yield of producing fluorinated alcohols for further applications in medicinal chemistry .
- Biotechnological Applications : DFPE’s role in biotechnological processes is being investigated. Its potential as a building block for more complex organic molecules opens avenues for drug development and other industrial applications .
Properties
IUPAC Name |
2,2-difluoro-2-phenylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5,11H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGODUKBPIRBOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311226 | |
Record name | β,β-Difluorobenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801311226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129973-51-9 | |
Record name | β,β-Difluorobenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129973-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β,β-Difluorobenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801311226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneethanol, β,β-difluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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